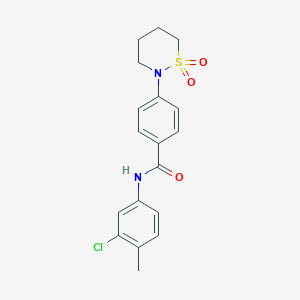
N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a useful research compound. Its molecular formula is C18H19ClN2O3S and its molecular weight is 378.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthetic methodologies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that may influence its biological activity. The general formula is C14H13ClN2O3S, and it features a thiazine ring which is significant in various pharmacological contexts.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C14H13ClN2O3S |
| Molecular Weight | 304.78 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Amide, Thiazine, Chlorine |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of benzamide have shown efficacy against various bacterial strains. The presence of the chloro and methyl groups may enhance lipophilicity, potentially improving membrane permeability and bioactivity.
Anticancer Activity
Studies have suggested that thiazine derivatives possess anticancer properties. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. Specific mechanisms include:
- Inhibition of cell proliferation : Compounds targeting cell cycle regulation.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of thiazine derivatives for their cytotoxicity against breast cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics.
- Antimicrobial Efficacy : Another study reported the antimicrobial activity of similar benzamide derivatives against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
Common Synthetic Methodology
-
Formation of Thiazine Ring :
- Starting materials include appropriate thioketones and amines.
- Reaction conditions involve heating under reflux with suitable solvents.
-
Amidation Reaction :
- The thiazine derivative is reacted with an amine derivative (e.g., 3-chloro-4-methylphenylamine).
- Coupling agents such as EDC or DCC may be used to facilitate the formation of the amide bond.
Reaction Conditions
| Step | Conditions |
|---|---|
| Thiazine Formation | Reflux in ethanol for 6 hours |
| Amide Formation | Room temperature overnight with coupling agent |
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-4-7-15(12-17(13)19)20-18(22)14-5-8-16(9-6-14)21-10-2-3-11-25(21,23)24/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNSXRMVJJFWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













